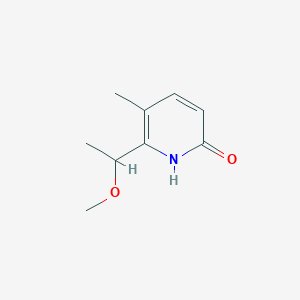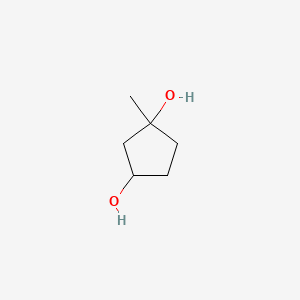
1-Methylcyclopentane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopentane-1,3-diol is an organic compound with the molecular formula C6H12O2 It is a cycloalkane derivative featuring a five-membered ring with a methyl group and two hydroxyl groups attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1,3-diol can be synthesized through several methods. One common approach involves the stereoselective synthesis via γ-lactones. For instance, the intramolecular aldol reaction of 4-methyl-4-(2-oxoethyl)-γ-lactone derivatives yields 1,3-cis- and 1,3-trans-4-hydroxymethyl-1-methylcyclopentanediols . Another method involves the reduction of endo-4b with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclopentane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidation of this compound can yield 1-methylcyclopentanone or 1-methylcyclopentane-1,3-dicarboxylic acid.
Reduction: Reduction typically retains the diol structure but may alter the stereochemistry.
Substitution: Substitution reactions can produce halogenated derivatives or other substituted cyclopentane compounds.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclopentane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to certain natural products makes it a valuable tool in studying biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methylcyclopentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclopentane-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.
Cyclopentane-1,3-diol: Lacks the methyl group, affecting its chemical properties and reactivity.
1-Methylcyclohexane-1,3-diol: A six-membered ring analog with different steric and electronic properties.
Uniqueness: 1-Methylcyclopentane-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct stereochemical and electronic properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
1-methylcyclopentane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c1-6(8)3-2-5(7)4-6/h5,7-8H,2-4H2,1H3 |
InChI-Schlüssel |
QIGOESOMEANKQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)


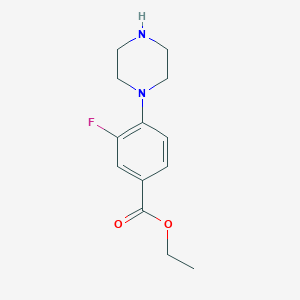


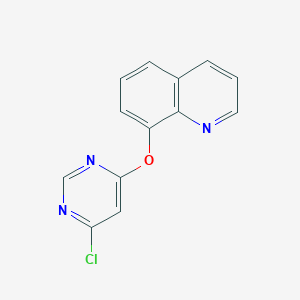
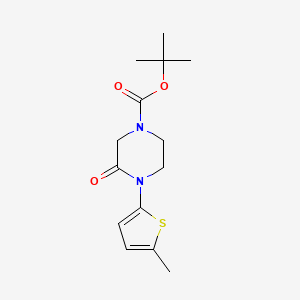
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
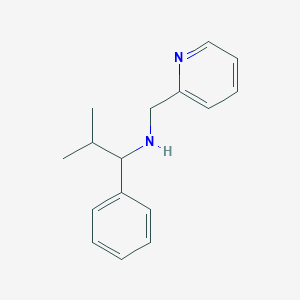
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
